![molecular formula C27H42BrN B2642192 1-Hexadecyl-4-phenylpyridinium bromide CAS No. 123482-18-8](/img/structure/B2642192.png)
1-Hexadecyl-4-phenylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyridinium salts, which include 1-Hexadecyl-4-phenylpyridinium bromide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthetic routes of pyridinium salts have been highlighted in various studies .Molecular Structure Analysis
The molecular weight of this compound is 460.544 . The InChI code for this compound is1S/C27H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-28-24-21-27 (22-25-28)26-19-16-15-17-20-26;/h15-17,19-22,24-25H,2-14,18,23H2,1H3;1H/q+1;/p-1
. Chemical Reactions Analysis
Alkyl halides, like this compound, undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
Research by Gounili et al. (1992) explored the one-electron reductions of 1-hexadecyl-4-carbomethoxypyridinium ions, including 1-hexadecyl derivatives. The study highlighted their interaction with various micelles and microemulsions, providing insights into their behavior in different chemical environments. This is pertinent for understanding the electrochemical properties of similar compounds like 1-Hexadecyl-4-phenylpyridinium bromide in various media (Gounili et al., 1992).
Inhibition of Fibril Formation
Wood et al. (1996) identified hexadecyl-N-methylpiperidinium (HMP) bromide as an inhibitor of in vitro fibril formation, particularly for the Alzheimer's disease peptide Aβ. This study suggests potential therapeutic applications of similar compounds like this compound in inhibiting the aggregation of amyloidogenic polypeptides (Wood et al., 1996).
Antibacterial Surfaces
Tiller et al. (2001) demonstrated the use of poly(4-vinyl-N-alkylpyridinium bromide) to create antibacterial surfaces. The study's findings on the effectiveness of these surfaces against airborne bacteria like Staphylococcus aureus are relevant for understanding how this compound could be used in developing antibacterial coatings (Tiller et al., 2001).
Chromatographic Applications
Niu et al. (2009) utilized 1-hexadecyl-3-methylimidazolium bromide, a compound similar to this compound, as a novel cationic surfactant for the separation of phenolic compounds. This indicates potential applications of this compound in chromatography and separation techniques (Niu et al., 2009).
Polymer Studies
Fischer et al. (2001) synthesized block copolymers using N-hexadecyl-4-vinylpyridinium bromide. Their study on the behavior of these copolymers in an aqueous medium provides insights into the applications of this compound in polymer science (Fischer et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as ipratropium, act as antagonists of the muscarinic acetylcholine receptor . This effect inhibits the parasympathetic nervous system in the airways .
Mode of Action
For instance, Ipratropium, a similar compound, blocks the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, causing bronchodilation .
Biochemical Pathways
It is known that similar compounds can affect the muscarinic acetylcholine receptor pathway, leading to downstream effects such as bronchodilation .
Result of Action
Based on the action of similar compounds, it can be inferred that it might cause changes such as bronchodilation .
Eigenschaften
IUPAC Name |
1-hexadecyl-4-phenylpyridin-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-28-24-21-27(22-25-28)26-19-16-15-17-20-26;/h15-17,19-22,24-25H,2-14,18,23H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZYUOWAQNRMZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.